JWH 073 N-(1-methylpropyl) isomer
Description
Properties
Molecular Formula |
C23H21NO |
|---|---|
Molecular Weight |
327.4 |
InChI |
InChI=1S/C23H21NO/c1-3-16(2)24-15-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-16H,3H2,1-2H3 |
InChI Key |
OBSPBKZYVSXTKV-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CC2=C1C=CC=C2)C3=CN(C(CC)C)C4=CC=CC=C43 |
Synonyms |
(1-(sec-butyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Origin of Product |
United States |
Chemical Synthesis and Precursor Analysis
Synthetic Pathways to JWH 073 N-(1-methylpropyl) Isomer
The synthesis of JWH-073 N-(1-methylpropyl) isomer, also known as (1-(sec-butyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone, is typically achieved through a multi-step process analogous to the synthesis of the parent compound, JWH-073. The general approach involves the acylation of indole (B1671886) followed by N-alkylation.
Reaction Mechanisms and Conditions
The synthesis can be broken down into two primary stages:
Friedel-Crafts Acylation: The first step involves the reaction of indole with a suitable acylating agent, typically 2-naphthoyl chloride, in the presence of a Lewis acid catalyst. This electrophilic substitution reaction predominantly occurs at the C3 position of the indole ring due to its higher nucleophilicity compared to the N1 position. The intermediate product formed is (1H-indol-3-yl)(naphthalen-2-yl)methanone.
N-Alkylation: The subsequent and defining step for this specific isomer is the N-alkylation of the intermediate. This is achieved by reacting (1H-indol-3-yl)(naphthalen-2-yl)methanone with a sec-butyl halide, such as 2-bromobutane (B33332) or 2-iodobutane, in the presence of a base. The base, often potassium hydroxide (B78521) or sodium hydride, deprotonates the indole nitrogen, forming an indolide anion which then acts as a nucleophile, attacking the electrophilic carbon of the sec-butyl halide. This results in the formation of the N-(1-methylpropyl) substituted final product.
The reaction conditions for the N-alkylation step are crucial for maximizing the yield of the desired N-alkylated product over potential C-alkylation or other side reactions. The choice of solvent, temperature, and base all play a significant role in the reaction's outcome.
Precursor Compounds and Reagents
The primary precursors and reagents required for the synthesis of JWH-073 N-(1-methylpropyl) isomer are outlined in the table below.
| Role | Compound/Reagent | Chemical Formula |
| Starting Material | Indole | C₈H₇N |
| Acylating Agent | 2-Naphthoyl chloride | C₁₁H₇ClO |
| Alkylating Agent | 2-Bromobutane | C₄H₉Br |
| Base | Potassium Hydroxide | KOH |
| Solvent | Dimethylformamide (DMF) or Acetone | C₃H₇NO or C₃H₆O |
| Catalyst (for acylation) | Aluminum chloride | AlCl₃ |
Characterization of Synthetic Byproducts and Impurities
The synthesis of JWH-073 N-(1-methylpropyl) isomer is not always a clean process and can result in the formation of various byproducts and the presence of unreacted starting materials as impurities.
Impurity Profiling in Seized Materials
Analysis of seized materials containing synthetic cannabinoids often reveals a range of impurities. nih.gov For JWH-073 and its analogs, these can include:
Unreacted Precursors: Residual indole, 2-naphthoyl chloride, and the specific alkylating agent may be present in the final product if the reaction does not go to completion or if purification is inadequate.
Positional Isomers: During the Friedel-Crafts acylation, substitution at other positions on the indole ring, although less favored, can occur, leading to the formation of positional isomers.
Di-acylated or Di-alkylated Products: Under certain reaction conditions, it is possible for the indole ring to be acylated or alkylated at more than one position.
Hydrolysis Products: The presence of water can lead to the hydrolysis of the acyl chloride to form 2-naphthoic acid.
Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for the identification and quantification of these impurities in seized materials. nih.govresearchgate.net
Isomer-Specific Synthesis Challenges and Methodologies
The synthesis of the N-(1-methylpropyl) isomer of JWH-073 presents specific challenges, primarily related to achieving regioselectivity during the N-alkylation step.
Strategies for Regioselective Synthesis
The C3 position of the indole ring is generally more nucleophilic than the nitrogen atom, which can lead to competitive C-alkylation. rsc.org To favor N-alkylation, several strategies can be employed:
Choice of Base and Solvent: The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF can effectively deprotonate the indole nitrogen, increasing its nucleophilicity and favoring the N-alkylation pathway.
Phase-Transfer Catalysis: This technique can be used to facilitate the reaction between the water-soluble indolide anion and the organic-soluble alkyl halide.
Protecting Groups: Although more complex, the C3 position could theoretically be protected with a removable group prior to N-alkylation to ensure exclusive reaction at the nitrogen.
Lack of Scientific Data Precludes Analysis of this compound
An extensive review of available scientific literature reveals a significant gap in the pharmacological data for the specific chemical compound this compound. Despite targeted searches for its receptor binding affinities, efficacy, and functional activity, no studies providing this specific information could be located.
The formal chemical name for this isomer is (1-(sec-butyl)-1H-indol-3-yl)(naphthalen-2-yl)-methanone. While data exists for related compounds, such as the parent compound JWH-073 and other isomers, the biological and toxicological properties of the N-(1-methylpropyl) isomer have not been characterized in published research. For instance, a related compound, JWH 073 2'-naphthyl-N-(1-methylpropyl) isomer, which features the same N-(1-methylpropyl) group but a different attachment point for the naphthyl group, is noted as having uncharacterized biological and toxicological properties. caymanchem.com Similarly, another related isomer, JWH 073 2'-naphthyl-N-(2-methylpropyl) isomer, also lacks characterization of its properties. caymanchem.com
Consequently, it is not possible to provide the requested detailed analysis for the following sections:
Pharmacological Characterization and Receptor Interactions
Investigation of Receptor Functional Activity
β-Arrestin Recruitment Studies:Information regarding β-arrestin recruitment for this compound is absent from the scientific literature.
While a comparative analysis with the parent compound JWH-073 is requested, the lack of primary data for the N-(1-methylpropyl) isomer makes a direct comparison impossible. For context, the parent compound, JWH-073 ((1-butyl-3-(1-naphthoyl)indole)), is a well-documented synthetic cannabinoid. usdoj.govnih.gov It acts as a full agonist at both CB₁ and CB₂ cannabinoid receptors. wikipedia.org Studies report its binding affinity (Kᵢ) for the CB1 receptor to be in the range of 8.9 to 12.9 nM, with a Kᵢ of 38 nM for the CB2 receptor. nih.govcaymanchem.com JWH-073 has been shown to be less potent than its analogue JWH-018. nih.gov Its functional activity has been confirmed through G-protein activation and adenylyl cyclase inhibition assays. nih.gov
Evaluation of Off-Target Receptor Interactions
There is no available data from published scientific studies regarding the evaluation of off-target receptor interactions for JWH 073 N-(1-methylpropyl) isomer.
In Vitro Pharmacological Models for Activity Assessment
No information exists in the scientific literature detailing the use of in vitro pharmacological models to assess the activity of this compound.
There are no published findings from cell-based functional assays for this compound.
Metabolic Pathways and Metabolite Identification
In Vitro Metabolic Stability and Metabolite Profiling
In vitro studies are fundamental to understanding the metabolic fate of xenobiotics. For JWH-073, these studies have primarily utilized human liver microsomes and recombinant enzymes to identify the metabolic pathways.
Incubation of JWH-073 with human liver microsomes (HLMs) has been performed to identify its primary metabolites. nih.gov These studies reveal that the metabolism of JWH-073 predominantly involves oxidation (Phase I metabolism). The most abundant metabolites produced are monohydroxylated derivatives. nih.gov Hydroxylation occurs at several positions, including the N-alkyl chain (at the ω and ω-1 positions), the indole (B1671886) ring, and the naphthalene (B1677914) moiety. nih.gov
One study identified that a metabolite hydroxylated on the N-alkyl chain, specifically the JWH-073 N-(3-hydroxybutyl) metabolite, is expected to be produced during the metabolism of JWH-073 by human liver microsomes. caymanchem.com Similarly, the N-(4-hydroxybutyl) metabolite, characterized by monohydroxylation at the terminal omega (ω) position of the N-alkyl chain, is also an expected major metabolite based on the metabolism of structurally related synthetic cannabinoids. caymanchem.comcerilliant.com
Studies using recombinant human UDP-glucuronosyltransferase (UGT) enzymes have been conducted to characterize the Phase II metabolism of JWH-073's hydroxylated metabolites. nih.gov While the parent JWH-073 compound did not show activity with the tested UGTs, its hydroxylated metabolites were found to be substrates for several hepatic and extrahepatic UGT isoforms. nih.gov This indicates that after initial oxidation, the metabolites are readily conjugated with glucuronic acid to facilitate excretion. nih.gov
In Vivo Metabolite Detection and Characterization in Biological Matrices (animal studies only)
Animal studies, particularly in rats, have been used to investigate the in vivo metabolism of JWH-073. psu.edu When JWH-073 was administered to rats, urine analysis identified a series of metabolites resulting from several biochemical reactions. nih.gov These include:
Mono- and dihydroxylation on both aromatic (indole, naphthalene) and aliphatic (butyl chain) parts of the molecule. nih.gov
Carboxylation of the alkyl chain. nih.gov
N-dealkylation. nih.gov
A combination of N-dealkylation and hydroxylation. nih.gov
Interestingly, the metabolic profile in rats differs from that in humans. In rats, N-dealkylated and N-dealkyl monohydroxylated forms are predominant urinary metabolites, whereas in humans, monohydroxylated forms are more prevalent. nih.gov
Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for separating JWH-073 N-(1-methylpropyl) isomer from other related synthetic cannabinoids and from matrix interferences. The choice of technique depends on the sample matrix, required sensitivity, and the need for isomeric separation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique used for the analysis of synthetic cannabinoids. nih.gov For compounds like JWH-073 and its isomers, which are thermally stable and volatile, GC-MS provides excellent separation and characteristic fragmentation patterns for identification. psu.edu Analysis of metabolites, particularly hydroxylated and carboxylated forms, often requires a derivatization step to increase their volatility and improve their chromatographic behavior. nih.gov A study on JWH-073 and JWH-018 metabolites utilized derivatization with trifluoroacetic anhydride (B1165640) and hexafluoroisopropanol prior to GC-MS analysis. nih.gov
While specific GC-MS studies on the N-(1-methylpropyl) isomer are not prevalent in the literature, methods developed for the parent compound, JWH-073, provide a strong foundation. These methods are typically validated for parameters such as linearity, recovery, and limits of detection (LOD). nih.gov For instance, a validated GC-EIMS method for JWH-073 metabolites showed linearity in the low nanogram per milliliter range (0.1–10 ng/mL). nih.gov
Key Research Findings for GC-MS Analysis of Related JWH Compounds:
| Parameter | Finding/Methodology | Reference Compound(s) | Source |
|---|---|---|---|
| Derivatization | Required for polar metabolites (hydroxy, carboxylic acid) to increase volatility. Agents used include trifluoroacetic anhydride (TFAA) and hexafluoroisopropanol (HFIP). | JWH-073-COOH, JWH-073-OH | nih.gov |
| Linearity Range | 0.1-10 ng/mL for carboxylic acid metabolites; 0.2-10 ng/mL for hydroxy metabolites. | JWH-073-COOH, JWH-073-OH | nih.gov |
| Extraction Recovery | Reported between 79% and 87% for metabolites from urine. | JWH-073 metabolites | nih.gov |
| Application | Successfully used for screening and quantification in urine and for identifying compounds in herbal smoking mixtures. | JWH-073, JWH-018 | psu.edunih.gov |
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is currently the most widely used and powerful technique for the analysis of synthetic cannabinoids and their metabolites in biological samples. researchgate.net It offers high sensitivity and specificity and can analyze a wide range of metabolites without the need for derivatization, which is a significant advantage over GC-MS. psu.edu
Numerous validated LC-MS/MS methods have been published for the detection of JWH-073 and its metabolites in blood and urine. nih.govnih.gov These methods typically employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration. nih.govnih.gov For example, a rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for JWH-073 in postmortem blood used LLE, achieving a limit of detection of 0.01 ng/mL. nih.gov Another UPLC-MS/MS method for JWH-073 and its metabolites in blood and urine reported LODs between 0.08 and 0.13 ng/mL after SPE. nih.gov The chromatographic separation is crucial for resolving isomers, and various C18 and biphenyl (B1667301) columns have been effectively used. nih.govchromtech.net.au
Validated LC-MS/MS Method Parameters for JWH-073 and its Metabolites:
| Parameter | Value/Range | Matrix | Source |
|---|---|---|---|
| Linear Dynamic Range | 0.05-50 ng/mL | Blood | nih.gov |
| Limit of Detection (LOD) | 0.01 ng/mL | Blood | nih.gov |
| Limit of Quantification (LOQ) | 0.11-0.17 ng/mL | Blood & Urine | nih.gov |
| Intra-run Imprecision | 3.5-6.2% | Blood | nih.gov |
| Inter-run Imprecision | 4.8-5.5% | Blood | nih.gov |
| Recovery | 75-95% | Blood & Urine | nih.gov |
High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, provides highly accurate mass measurements, which is invaluable for the identification of novel synthetic cannabinoids and their metabolites. unodc.org The high mass accuracy allows for the determination of elemental compositions, which helps to distinguish between compounds with the same nominal mass but different chemical formulas. This is particularly useful in untargeted screening approaches. researchgate.net
Methods using UHPLC-QTOF-MS (Quadrupole Time-of-Flight) have been developed for screening a wide range of synthetic cannabinoids, including metabolites of JWH-073, in urine. researchgate.net Furthermore, the development of advanced techniques like Structures for Lossless Ion Manipulations (SLIM) high-resolution ion mobility-mass spectrometry (IM-MS) has shown significant potential for separating challenging isomeric metabolites that may not be resolved by chromatography alone. chemrxiv.org While not specifically applied to JWH-073 N-(1-methylpropyl) isomer in the reviewed literature, this technology demonstrates the capability to separate isomers based on their size, shape, and charge, providing an additional dimension of separation. chemrxiv.org
Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has emerged as a powerful alternative to LC and GC for the analysis of synthetic cannabinoids. nih.gov Using compressed carbon dioxide mixed with a small amount of organic modifier (like methanol) as the mobile phase, SFC can provide very fast and efficient separations. nih.gov
A study demonstrated that an SFC-MS method could separate a range of synthetic cannabinoids, including JWH-073, within 12 minutes. nih.gov Notably, the method was capable of separating optical isomers of other cannabinoids when using a chiral stationary phase column, highlighting its potential for the challenging separation of various isomers of JWH-073. nih.gov The high sensitivity of the SFC-MS method, with detection limits in the parts-per-billion (ppb) range, makes it suitable for trace analysis in seized products. nih.gov
SFC-MS Method Details for Synthetic Cannabinoid Analysis:
| Parameter | Description | Source |
|---|---|---|
| Mobile Phase | Compressed CO2 and methanol | nih.gov |
| Analysis Time | Determined within 12 minutes | nih.gov |
| Sensitivity | 0.002-3.75 ppb | nih.gov |
| Application | Effective for separating synthetic cannabinoids, including JWH-073, and their isomers in plant products. | nih.gov |
Spectroscopic Methods for Structural Elucidation
While mass spectrometry is excellent for detection and providing fragmentation data, it cannot unequivocally determine the exact structure of a new isomer. For this, spectroscopic methods are essential.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including synthetic cannabinoid isomers. nih.gov Whereas mass spectrometry can identify the mass and elemental composition, and suggest fragment structures, only NMR can provide detailed information about the specific arrangement of atoms and the connectivity within the molecule.
For a compound like JWH-073 N-(1-methylpropyl) isomer, NMR is crucial for confirming the identity of the sec-butyl (1-methylpropyl) group and distinguishing it from other butyl isomers like the n-butyl (in JWH-073), isobutyl (2-methylpropyl), or tert-butyl groups. It would also confirm the attachment position of the carbonyl linker to the naphthalene (B1677914) ring (position 1). While NMR is an indispensable tool for characterizing reference standards, its lower sensitivity compared to mass spectrometry generally precludes its use for detecting trace amounts in biological samples. nih.gov Publicly available, detailed NMR spectral data for JWH-073 N-(1-methylpropyl) isomer is not found in the reviewed scientific literature, underscoring the challenge in characterizing all possible isomers that may appear on the illicit market.
Table of Compounds Mentioned
| Abbreviation / Trivial Name | Chemical Name |
|---|---|
| JWH-073 | (1-Butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone |
| JWH-073 N-(1-methylpropyl) isomer | (1-(1-Methylpropyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
| JWH-018 | (1-Pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone |
| JWH-073 N-butanoic acid | 4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid |
| JWH-073 N-(4-hydroxybutyl) | (1-(4-Hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
| JWH-018 N-pentanoic acid | 5-(3-(1-Naphthoyl)-1H-indol-1-yl)pentanoic acid |
| JWH-018 5-hydroxypentyl | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly in the vapor phase, serves as a powerful tool for the differentiation of regioisomeric synthetic cannabinoids, including isomers of JWH-073. While a specific IR spectrum for JWH-073 N-(1-methylpropyl) isomer is not publicly available, the analysis of structurally similar naphthoylindoles provides a strong indication of its expected spectral characteristics.
The position of the carbonyl (C=O) bridge on the indole (B1671886) ring is a dominant factor influencing the carbonyl absorption frequency. nih.gov For naphthoylindoles where the substitution is on the pyrrole (B145914) moiety of the indole ring (positions 2 and 3), the C=O stretching vibration is observed at lower wavenumbers, typically in the range of 1654-1656 cm⁻¹. nih.gov Conversely, when the naphthoyl group is attached to the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7), the carbonyl absorption frequencies are higher, appearing between 1671 and 1674 cm⁻¹. nih.gov
Given that JWH-073 and its isomers are 3-naphthoylindoles, the JWH-073 N-(1-methylpropyl) isomer is expected to exhibit a strong carbonyl absorption band in the lower frequency region, characteristic of substitution at the 3-position of the indole ring.
Other notable features in the IR spectra of these compounds include:
Aliphatic C-H stretching: A consistent triplet pattern is observed in the 2900 cm⁻¹ region, corresponding to the N-alkyl substituent. The asymmetric CH₂ stretch is typically the most intense of these bands. nih.gov
Out-of-plane C-H bending: The region below 700 cm⁻¹ displays unique patterns of absorption bands that are distinct for each regioisomer, arising from the changes in positional bonding on both the indole and naphthalene ring systems. nih.gov
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another valuable technique, particularly for the analysis of seized materials in solid or liquid form. For cannabinoids, characteristic doublet features are often observed between 1548–1648 cm⁻¹, arising from C=C stretching vibrations of the aromatic and cyclohexane (B81311) rings. scholaris.ca The bands between 1400 and 1470 cm⁻¹ are typically due to the in-plane deformation of CH₂ and CH₃ groups in the aliphatic chain. scholaris.ca
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique for the preliminary identification and quantification of cannabinoids. The chromophoric system of the naphthoylindole structure gives rise to characteristic absorption maxima (λmax). For JWH-073 and its isomers, these maxima are typically found in the ultraviolet region.
While specific data for the JWH-073 N-(1-methylpropyl) isomer is limited, data from closely related isomers provide a reliable reference. For instance, the JWH-073 2'-naphthyl-N-(2-methylpropyl) isomer exhibits absorption maxima at 215, 253, and 325 nm. caymanchem.com Similarly, the parent compound JWH-073 and its metabolites are often monitored at wavelengths around 315 nm and 330 nm for quantification purposes in HPLC-UV/Vis methods. nih.govcaymanchem.com
Table 1: UV-Visible Absorption Maxima of JWH-073 and Related Compounds
| Compound | λmax (nm) |
| JWH 073 2'-naphthyl-N-(2-methylpropyl) isomer | 215, 253, 325 caymanchem.com |
| JWH 073 N-(4-hydroxybutyl) metabolite | 219, 315 caymanchem.com |
| JWH-073 and its metabolites (for HPLC-UV/Vis) | ~315, 330 nih.govnih.gov |
Sample Preparation Strategies for Diverse Matrices
The effective extraction of JWH-073 N-(1-methylpropyl) isomer from complex biological and forensic samples is a critical step prior to instrumental analysis. The choice of extraction method depends on the matrix (e.g., blood, urine, oral fluid, or seized plant material) and the subsequent analytical technique.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used and robust method for the cleanup and concentration of synthetic cannabinoids and their metabolites from biological fluids like blood and urine. wiley.com It offers advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. technologynetworks.com
A common approach for the extraction of JWH-073 and its metabolites from urine involves the use of a polymeric strong-cationic exchange SPE cartridge. technologynetworks.com The general steps include:
Enzymatic Hydrolysis: Urine samples are often pre-treated with β-glucuronidase to hydrolyze the glucuronide conjugates of the metabolites. technologynetworks.comunodc.org
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.
Washing: The cartridge is washed with a series of solvents to remove interfering substances. A typical wash may involve an aqueous buffer followed by a buffer/acetonitrile mixture. technologynetworks.com
Elution: The target analytes are eluted from the cartridge using an appropriate organic solvent or solvent mixture.
This method has been shown to provide good recovery rates, typically between 75% and 95%, for JWH-073 and its metabolites. wiley.com
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classical and effective method for the isolation of synthetic cannabinoids from aqueous samples, particularly blood. The high lipophilicity of compounds like JWH-073 N-(1-methylpropyl) isomer makes them amenable to extraction into a non-polar organic solvent. nih.gov
A typical LLE procedure for blood samples involves:
pH Adjustment: The blood sample is alkalinized, for instance to a pH of 10.2, to ensure the analytes are in their non-ionized form.
Extraction: An immiscible organic solvent, such as ethyl ether, is added to the sample, and the mixture is agitated to facilitate the transfer of the analytes into the organic phase.
Separation and Evaporation: The organic layer is separated, and the solvent is evaporated to concentrate the extracted compounds. The residue is then reconstituted in a suitable solvent for analysis.
LLE is valued for its simplicity and the minimal equipment required. nih.gov
Derivatization Techniques
For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of the analytes, especially for metabolites containing polar functional groups like hydroxyl or carboxyl groups. unodc.org
A common derivatization strategy for the hydroxy and carboxylic acid metabolites of JWH-073 involves a two-step process:
Acylation: The sample extract is treated with trifluoroacetic anhydride.
Esterification/Etherification: This is followed by the addition of hexafluoroisopropanol. unodc.org
This derivatization process enhances the volatility and thermal stability of the metabolites, leading to improved peak shapes and sensitivity in GC-MS analysis. unodc.org
Forensic and Analytical Research Excluding Clinical Data
Methodologies for Detection in Biological Samples (non-human, research models)
To understand the metabolic fate of JWH-073 N-(1-methylpropyl) isomer, studies are conducted using animal models. These studies are vital for identifying the parent compound and its metabolites in various biological matrices, which informs the development of detection methods. nih.govnih.gov
Research in animal models, such as rats, focuses on identifying how the body processes JWH-073 and its isomers. The parent compound is often extensively metabolized, meaning that analytical methods must target not only the original substance but also its breakdown products (metabolites). thermofisher.comnmslabs.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for analyzing blood and urine in animal studies due to its high sensitivity and ability to detect metabolites at very low concentrations. nih.govnih.gov A study developed a validated UPLC-MS/MS method to detect JWH-073 and its key metabolites, JWH-073 N-butanoic acid and JWH-073 N-(4-hydroxybutyl), in blood and urine. nih.gov The method demonstrated good linearity, precision, and recovery, with limits of detection (LODs) ranging from 0.08 to 0.13 ng/mL. nih.gov Another study established an LC-MS/MS method to detect synthetic cannabinoids in rat plasma and urine, highlighting the importance of sample preparation techniques like solid-phase extraction (SPE) to remove matrix interferences and concentrate the analytes. nih.gov
The following table presents data from a validated LC-MS/MS method for the detection of JWH-073 and its metabolites. nih.gov
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| JWH-073 | Blood, Urine | 0.08 - 0.13 | 0.11 - 0.17 | 75 - 95 |
| JWH-073 N-butanoic acid | Blood, Urine | 0.08 - 0.13 | 0.11 - 0.17 | 75 - 95 |
| JWH-073 N-(4-hydroxybutyl) | Blood, Urine | 0.08 - 0.13 | 0.11 - 0.17 | 75 - 95 |
Alternative biological matrices like hair and oral fluid are of growing interest in forensic research as they can provide different information about a substance's history of exposure.
Hair Analysis: Hair can provide a longer detection window compared to blood or urine. An animal study investigating the deposition of JWH-073 and its metabolites in rat hair found that the N-carboxylic acid metabolite was the major metabolite detected. nih.gov The study used UHPLC-MS/MS and concluded that hair pigmentation did not significantly affect the incorporation of the compound or its metabolites into the hair shaft. nih.gov This demonstrates the viability of hair as a sample matrix in research settings.
Oral Fluid Analysis: Oral fluid is a non-invasive sample type that is gaining popularity. Research has focused on developing highly sensitive methods for its analysis. One study designed a quartz crystal microbalance (QCM) nanosensor for the rapid detection of JWH-073 and its metabolites in artificial saliva, achieving extremely low detection limits in the picogram per milliliter (pg/mL) range. researchgate.net While this represents an emerging technology, it highlights the drive towards faster and more sensitive detection methods in non-invasive matrices.
Quantitative Analysis in Forensic Casework Simulation
Quantitative analysis determines the exact amount of a substance present in a sample. In simulated forensic casework, this is crucial for understanding the concentration of active ingredients in seized products, which can vary widely. researchgate.net
Validated methods are essential for producing reliable and legally defensible quantitative results. A GC-MS method was developed and validated for the simultaneous identification and quantification of multiple synthetic cannabinoids, including JWH-073, in seized materials. researchgate.net By using deuterated internal standards for JWH-073, the method achieved high accuracy and reproducibility. The analysis of simulated and real seized materials revealed that the concentration of JWH-073 in herbal mixtures can have a broad range, while tablets contained more consistent amounts. researchgate.net Similarly, a validated UPLC-MS/MS method for blood has a linear dynamic range of 0.05-50 ng/mL, allowing for precise quantification in forensic scenarios. nih.gov
The table below shows results from a quantitative analysis of JWH-073 in different types of seized materials from a research study. researchgate.net
| Material Type | Number of Samples Analyzed | Detected Concentration of JWH-073 |
| Dried Leaves | 40 | Broad concentration ranges |
| Bulk Powders | 6 | Purity over 70% |
| Tablets | 14 | 3.0–10.2 mg/g |
Impurity Profiling as a Research Tool for Source Tracing
Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research published on the impurity profiling of the chemical compound JWH 073 N-(1-methylpropyl) isomer for the purposes of source tracing.
The N-(1-methylpropyl) isomer of JWH-073, also known as the N-sec-butyl isomer, is a positional isomer of JWH-073. While JWH-073 and other related synthetic cannabinoids have been the subject of extensive forensic and analytical research, this focus has primarily been on their detection in seized materials and biological samples, as well as the characterization of their metabolic pathways.
Impurity profiling for source tracing is a specialized area of forensic chemistry that involves the identification of characteristic impurities, such as starting materials, reagents, by-products, and degradation products, in a seized drug sample. This "chemical fingerprint" can be used to compare different drug seizures to establish potential links, identify manufacturing routes, and trace distribution networks.
While the concept of impurity profiling is well-established for many illicit drugs and has been applied to some synthetic cannabinoids, dedicated studies detailing the specific synthetic pathways and resultant impurity profiles for this compound have not been published. A product listing for a related compound, JWH 073 2'-naphthyl-N-(1-methylpropyl) isomer, notes that the biological and toxicological properties of that specific compound have not been characterized, which further suggests that detailed forensic data such as impurity profiles for this class of isomers are not widely available. caymanchem.com
Research into the forensic analysis of synthetic cannabinoids often focuses on broader classes of compounds or those that are more prevalently encountered in seizures. Studies have been conducted on the impurity profiling of other synthetic cannabinoids, such as Cumyl-5F-PINACA, demonstrating the viability of this approach within the larger class of new psychoactive substances. nih.gov However, these findings cannot be extrapolated to this compound, as each synthetic compound possesses a unique profile dependent on its specific synthesis method.
Therefore, without dedicated research into the synthesis and subsequent impurity analysis of this compound, no detailed findings or data tables on its use as a tool for source tracing can be provided.
Structure Activity Relationship Sar Studies
Impact of N-Alkyl Side Chain Modifications on Cannabinoid Receptor Activity
The N-alkyl side chain on the indole (B1671886) ring of naphthoylindole cannabinoids is a critical determinant of their affinity and efficacy at cannabinoid receptors. caymanchem.com Research has consistently shown that the length and branching of this alkyl chain can dramatically alter a compound's interaction with the CB1 and CB2 receptors. caymanchem.com Computational studies have reinforced that the N-linked alkyl chain is one of the most important structural features influencing predicted CB1 binding affinity. nih.gov Generally, increasing the length of a straight alkyl chain up to a certain point, typically around five to six carbons, leads to enhanced binding affinity at both CB1 and CB2 receptors. nih.govcaymanchem.com This is attributed to the chain occupying a hydrophobic pocket within the receptor, leading to more favorable binding interactions.
The specific nature of the N-alkyl group—its length, branching, and composition—plays a pivotal role in defining a compound's cannabinoid receptor binding affinity. For instance, JWH-018, which possesses an N-pentyl (five-carbon) chain, generally exhibits a higher affinity for the CB1 receptor compared to JWH-073, which has an N-butyl (four-carbon) chain. wikipedia.orgwikipedia.orgnih.gov The N-(1-methylpropyl) group, also known as an isobutyl group, is a branched isomer of the n-butyl group found in JWH-073.
While direct, experimentally determined binding affinity data for JWH-073 N-(1-methylpropyl) isomer is not widely published, computational studies on related compounds provide insight into the effects of alkyl chain length. A molecular modeling study calculated the predicted binding free energies (ΔG) for a series of JWH-073 analogs with increasing N-alkyl chain lengths at the CB1 receptor. The results indicated a clear trend where longer chains led to more favorable (more negative) binding energies, suggesting stronger receptor interactions. nih.gov
| Compound/Modification | N-Alkyl Chain | Predicted Binding Free Energy (ΔG) kcal/mol |
| JWH-073 Analog | Methyl (1 carbon) | -6.8 |
| JWH-073 Analog | Ethyl (2 carbons) | -7.9 |
| JWH-073 Analog | Propyl (3 carbons) | -8.5 |
| JWH-073 | Butyl (4 carbons) | -9.1 |
| JWH-073 Analog | Pentyl (5 carbons) | -9.6 |
| Data derived from computational modeling studies on the CB1 receptor. nih.gov |
This trend highlights that the N-pentyl group, as seen in JWH-018, achieves a better-predicted binding affinity than the N-butyl group of JWH-073. nih.gov The introduction of branching, such as in the N-(1-methylpropyl) isomer, can also modulate receptor affinity, though its precise effect relative to its straight-chain counterpart requires specific experimental validation.
Influence of Core Naphthoylindole Structure on Receptor Binding
The core naphthoylindole structure is the foundational scaffold for a large family of synthetic cannabinoids and is integral to their ability to bind to cannabinoid receptors. wikipedia.org This structure consists of a naphthalene (B1677914) ring system linked to the 3-position of an indole ring via a carbonyl (ketone) group. nih.gov This arrangement allows the molecule to adopt a conformation that fits within the binding pocket of the CB1 and CB2 receptors. wikipedia.org
Several features of this core structure significantly influence receptor binding:
The Carbonyl Linker: The ketone linker between the naphthalene and indole moieties is a key feature. Computational studies suggest this carbonyl group provides stability for a common binding pose within the CB1 receptor. nih.gov When this linker is replaced, for example with a methylene (B1212753) group (as in the naphthylmethyleneindoles), the binding characteristics can change. nih.gov
Naphthalene Ring: The large, aromatic surface of the naphthalene ring is crucial for establishing strong π-π stacking interactions with phenylalanine residues (specifically Phe174 and Phe268) in the CB1 receptor binding pocket. nih.gov These interactions are a primary anchor for the ligand within the receptor.
Indole Ring: The indole portion of the molecule also participates in hydrophobic interactions and helps to properly orient the critical N-alkyl side chain within its corresponding hydrophobic pocket in the receptor. nih.gov
Naphthalene Substituents: The addition of substituents to the naphthalene ring can further modulate receptor affinity and selectivity. For example, adding a methoxy (B1213986) group at the 4-position of the naphthalene ring (as in JWH-081) was found to confer better CB1 affinity than a halogen substituent at the same position. researchgate.net
Computational Chemistry Approaches to SAR
Computational chemistry has become an indispensable tool for exploring the SAR of synthetic cannabinoids. These in silico methods allow researchers to predict how molecules will interact with their biological targets, guiding the synthesis and testing of new compounds. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into the molecular-level interactions that govern receptor binding and activation. nih.govmdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For naphthoylindoles, docking simulations are used to visualize how these molecules fit into the binding sites of the CB1 and CB2 receptors and to identify the key interactions that stabilize the ligand-receptor complex. nih.gov
In studies involving JWH-073 and related compounds, a model of the human CB1 receptor (derived from the PDB ID: 5XRA crystal structure) is often used. nih.gov Docking simulations have revealed that these ligands bind in a pocket surrounded by an array of hydrophobic residues. Key interactions identified for the JWH-073 group include:
π-π Stacking: Strong π-π stacking interactions between the ligand's naphthalene ring and the phenyl rings of amino acid residues Phe174 and Phe268. nih.gov
Hydrophobic Interactions: The N-alkyl chain extends into a hydrophobic pocket, forming interactions with residues such as Phe183, Val188, and Leu193. nih.gov
Conserved Binding Pose: The presence of the carbonyl linker in the naphthoylindole series appears to stabilize a common binding pose for these ligands within the receptor. nih.gov
These simulations help explain why modifications, such as extending the N-alkyl chain, lead to stronger binding, as a longer chain can form more extensive hydrophobic contacts within the receptor pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net In the context of cannabinoids, QSAR models are developed to predict the receptor binding affinity (e.g., Ki) or functional activity of new or untested compounds based on their structural properties, known as molecular descriptors. youtube.com
A QSAR study involves calculating various descriptors for a set of molecules with known activities. These descriptors can be simple (e.g., molecular weight) or complex (e.g., topological or electronic properties). mdpi.comyoutube.com A statistical model is then built to correlate these descriptors with the observed activity.
For the JWH series, a clear relationship has been demonstrated between a simple structural descriptor—the length of the N-alkyl chain—and the predicted binding free energy (ΔG), which is a measure of binding affinity. nih.gov As shown in the table in section 7.1.1, a linear correlation exists where increasing the number of carbons in the alkyl chain results in a more negative ΔG, indicating stronger predicted binding. nih.gov This represents a simple but powerful QSAR model that can be used to predict the binding affinity of other N-alkyl analogs in the same series. nih.gov
Epidemiological Trends and Monitoring in Research Contexts
Emergence and Disappearance in Illicit Markets: A Research Perspective
The emergence of specific isomers like JWH-073 N-(1-methylpropyl) isomer in the illicit drug market is often a direct response to legislative actions. When a parent compound like JWH-073 is placed under legal control, clandestine laboratories often synthesize structurally similar, yet legally distinct, isomers to circumvent these regulations. nih.gov This "cat-and-mouse" dynamic is a hallmark of the NPS market.
The identification of new psychoactive molecules in products sold as "herbal mixtures" is an ongoing effort by researchers to inform law enforcement and public health bodies. researchgate.net However, the focus is often on identifying the novel structure rather than conducting a longitudinal analysis of its market presence, especially for less common isomers.
International Monitoring Programs and Research Networks
International monitoring programs, such as the UNODC's Early Warning Advisory (EWA) on NPS and the EMCDDA's EU Early Warning System, are critical in tracking the proliferation of new psychoactive substances. unodc.org These networks rely on data submitted by forensic laboratories, law enforcement agencies, and public health officials from member states. While these systems are effective at identifying broad trends in the synthetic cannabinoid market, the level of detail regarding specific isomers like JWH-073 N-(1-methylpropyl) isomer is often limited in publicly available reports.
The primary challenge for these monitoring programs is the sheer volume and rapid turnover of new substances. nih.gov Prioritization for detailed analysis and reporting is often given to compounds that are widely seized, associated with serious adverse health events, or have a high potential for abuse. Consequently, less prevalent isomers may be detected but not specifically highlighted in global or regional trend reports.
Research networks, often funded by national or international grants, play a vital role in developing analytical methods for the detection of new synthetic cannabinoids and their metabolites in biological samples. nih.govnih.gov These studies are essential for clinical and forensic toxicology. However, the specific focus is often on the parent compounds and their major metabolites that are most likely to be encountered in real-world cases. The biological and toxicological properties of many minor isomers, including JWH-073 N-(1-methylpropyl) isomer, have not been extensively characterized. caymanchem.com
Legal and Regulatory Frameworks from a Research Perspective
Impact of Scheduled Status on Research and Availability of Standards
The classification of JWH-073 and its related compounds as Schedule I controlled substances in the United States and similar classifications in other countries has had a profound effect on scientific research. wikipedia.orgnih.gov In the U.S., the Drug Enforcement Administration (DEA) temporarily placed JWH-073 into Schedule I on March 1, 2011, a status that became permanent on July 9, 2012. wikipedia.orgtaylorandfrancis.com This scheduling signifies that the substance has a high potential for abuse and no currently accepted medical use in treatment in the United States. nih.gov
For researchers, this designation introduces significant administrative and logistical hurdles. Obtaining the necessary licenses to handle Schedule I substances is a rigorous and time-consuming process. These regulations, while intended to prevent abuse, can stifle legitimate scientific inquiry into the pharmacological, toxicological, and potential therapeutic properties of these compounds. nih.gov
A critical consequence of this stringent regulation is the limited availability of analytical standards for JWH-073 and its isomers. bertin-bioreagent.com Certified reference materials are essential for forensic laboratories to accurately identify these substances in seized materials and for researchers to conduct calibrated experiments. cerilliant.com The restricted production and distribution of these standards, often limited to licensed laboratories and qualified academic institutions, can delay the development and validation of new analytical methods. bertin-bioreagent.comcerilliant.com This scarcity can impede the ability of forensic labs to keep up with the ever-changing landscape of synthetic cannabinoids. cfsre.org
The following table summarizes the legal status of JWH-073 in various jurisdictions:
| Jurisdiction | Legal Status | Details |
| United States | Schedule I Controlled Substance | Temporarily scheduled in March 2011, permanently in July 2012. wikipedia.orgtaylorandfrancis.com |
| Australia | Schedule 9 Prohibited Substance | Sale banned since July 2011. Prohibited except for approved medical or scientific research. wikipedia.org |
| Canada | Schedule II | Listed as a controlled substance. wikipedia.org |
| Germany | Anlage II | Authorized for trade only, not prescriptible. wikipedia.org |
| United Kingdom | Class B | Classified as a controlled drug. wikipedia.org |
| New Zealand | Banned | Sale banned since May 2014. wikipedia.org |
| Latvia & Poland | Illegal | Prohibited. wikipedia.org |
Challenges in Regulatory Control of Emerging Isomers and Analogues
One of the most significant challenges for regulatory bodies is the constant emergence of new isomers and analogues of controlled substances like JWH-073. transformdrugs.orgojp.gov Clandestine laboratories can make slight modifications to the chemical structure of a known synthetic cannabinoid to create a new, technically legal compound that may have similar or even more potent effects. nih.gov This cat-and-mouse game keeps law enforcement and forensic scientists in a reactive posture. ojp.gov
The case of JWH-073 is illustrative. After JWH-018 was banned in Germany, products containing the then-unregulated JWH-073 quickly appeared on the market. wikipedia.org This demonstrates the speed at which manufacturers can adapt to new legislation. The issue is compounded by the sheer volume of potential new variants. transformdrugs.org
The federal analogue act in the United States was designed to address this issue by allowing for the prosecution of crimes involving substances that are "substantially similar" to a Schedule I or II controlled substance. However, proving substantial similarity in a legal setting can be a complex and resource-intensive process, often requiring expert testimony on chemical structure and pharmacological effects.
The rapid proliferation of these new substances poses a number of challenges:
Identification: Forensic laboratories must constantly update their methods and reference libraries to detect and identify novel compounds. cfsre.org
Pharmacology and Toxicology: The biological effects of these new isomers and analogues are often unknown, creating public health risks. transformdrugs.orgnih.gov
Legislation: The legislative process is often too slow to keep pace with the rate of new substance creation. genesisreferencelabs.net
This dynamic has led some jurisdictions, such as the UK, to implement "catch-all" blanket bans on any psychoactive substance in an attempt to stay ahead of the curve. transformdrugs.org
Legislative Trends and Their Influence on Forensic Science Research
The legal landscape surrounding synthetic cannabinoids is in constant flux, directly influencing the direction and priorities of forensic science research. forensicsciencereview.com The initial response to the emergence of synthetic cannabinoids was to schedule specific compounds, such as JWH-018 and JWH-073. taylorandfrancis.com However, as manufacturers began to produce a wide array of analogues, it became clear that a compound-by-compound approach was insufficient. transformdrugs.org
This has led to broader legislative strategies, including the scheduling of entire chemical classes and the use of analogue legislation. genesisreferencelabs.net These trends have significant implications for forensic science:
Increased Demand for Research: There is a critical need for research to characterize the chemical structures and pharmacological effects of new analogues to support their inclusion under analogue legislation. nih.gov
Development of Advanced Analytical Techniques: The need to identify unknown substances in complex mixtures has driven the development and application of advanced analytical techniques, such as high-resolution mass spectrometry (LC-QTOF-MS) and nuclear magnetic resonance (NMR) spectroscopy. cfsre.org
Focus on Metabolite Identification: As parent compounds are often rapidly metabolized in the body, forensic toxicologists are increasingly focused on identifying the metabolites of synthetic cannabinoids in biological samples to prove consumption. nih.govnih.gov Research into the metabolism of compounds like JWH-073 is crucial for developing reliable drug tests. nih.gov
Collaborative Networks: The global nature of the NPS problem has fostered the development of international and national networks for sharing information about newly identified substances, such as the EU Early Warning System and NIJ-funded initiatives like NPS Discovery. transformdrugs.orgojp.gov These collaborations are vital for a rapid response to emerging threats.
The following table outlines key research areas in forensic science influenced by legislative trends:
| Legislative Trend | Influence on Forensic Science Research |
| Compound-Specific Scheduling | Development of targeted analytical methods for specific, known compounds. |
| Analogue Legislation | Research into structure-activity relationships to define "substantial similarity." |
| Blanket Bans | Development of non-targeted screening methods to detect a wide range of potential psychoactive substances. cfsre.orgojp.gov |
| Focus on Public Health | Research into the toxicology and pharmacology of new analogues to assess their potential for harm. nih.govforensicsciencereview.com |
Future Directions and Research Gaps
Unidentified Metabolites and Metabolic Pathways
The metabolic fate of the JWH-073 N-(1-methylpropyl) isomer is currently unknown. However, extensive research into its parent compound, JWH-073, and the closely related JWH-018, provides a predictive framework for its biotransformation. The primary metabolic routes for these synthetic cannabinoids involve Phase I and Phase II reactions.
Phase I Metabolism:
Hydroxylation: This is a major pathway, occurring on both the N-alkyl chain and the indole (B1671886) ring. nih.gov For JWH-073, monohydroxylation of the N-butyl chain to form the JWH-073 N-(4-hydroxybutyl) metabolite is a significant route. nih.govcaymanchem.com
Carboxylation: The terminal methyl group of the alkyl chain can be oxidized to a carboxylic acid. The JWH-073 N-butanoic acid metabolite is a known product of JWH-073 metabolism. nih.govresearchgate.net
Phase II Metabolism:
Glucuronidation: Hydroxylated metabolites are extensively conjugated with glucuronic acid, forming more water-soluble compounds that are readily excreted in urine. nih.govnih.gov Studies have identified specific human UGT (uridine diphosphate-glucuronosyltransferase) isoforms responsible for this conjugation. nih.gov
A significant research gap exists as the specific metabolites of the N-(1-methylpropyl) isomer have not been identified. It is plausible that it undergoes similar hydroxylation and carboxylation on its methylpropyl chain, but the exact positions and resulting products are yet to be determined. Furthermore, some studies have detected previously undocumented metabolites of parent compounds, suggesting that the full metabolic profile of even well-studied synthetic cannabinoids is not completely understood. chromtech.net.au Research has also suggested a potential metabolic pathway involving the demethylation of JWH-018 to JWH-073, indicating the complexity and potential for unexpected metabolic transformations. nih.gov Elucidating the metabolic pathways of the JWH-073 N-(1-methylpropyl) isomer is crucial for developing reliable analytical methods for its detection in biological samples.
Exploration of Novel Receptor Interactions
The biological activities of the JWH-073 N-(1-methylpropyl) isomer have not been characterized. glpbio.com The pharmacology of the parent compound, JWH-073, is defined by its interaction with cannabinoid receptors. It acts as a full agonist at both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. wikipedia.org
| Compound | CB1 Receptor K_i (nM) | CB2 Receptor K_i_ (nM) |
| JWH-073 | 8.9 | 38 |
| Δ⁹-THC | 40.7 | 36.4 |
| K_i_ is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower K_i_ value indicates a higher binding affinity. | ||
| Data sourced from multiple studies. glpbio.comoup.comcaymanchem.com |
Future research must not only establish the binding affinities of the N-(1-methylpropyl) isomer at CB1 and CB2 receptors but also explore more nuanced aspects of its pharmacology.
Biased Agonism: Cannabinoid receptors can signal through multiple intracellular pathways, including G-protein-dependent inhibition of adenylyl cyclase and β-arrestin recruitment. nih.gov Different ligands can preferentially activate one pathway over another, a phenomenon known as biased agonism. This can lead to distinct physiological outcomes. Studies on other synthetic cannabinoids have identified compounds that are highly biased towards one pathway. nih.gov Investigating whether the JWH-073 N-(1-methylpropyl) isomer exhibits biased agonism could reveal a more complex pharmacological profile.
Novel Receptor Sites: Some in vitro studies suggest that interactions between different synthetic cannabinoids may be synergistic, hinting at the possibility of multiple binding sites on the CB1 receptor. researchgate.net Exploring such novel interactions for the JWH-073 isomer could provide deeper insights into its mechanism of action.
Development of Advanced Isomer Differentiation Techniques
The structural similarity between JWH-073 and its N-(1-methylpropyl) isomer poses a significant challenge for standard analytical techniques. Differentiating isomers is critical in forensic science to correctly identify the specific substance present in a sample. Advanced analytical methods are necessary to achieve this differentiation.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge. High-resolution IMS, such as Structures for Lossless Ion Manipulations (SLIM), has proven effective in separating isomeric metabolites of other synthetic cannabinoids like JWH-018 and JWH-250. chemrxiv.org This approach could be applied to resolve JWH-073 from its N-(1-methylpropyl) isomer based on subtle differences in their collision cross-section values. chemrxiv.org
Differential Mobility Spectrometry (DMS): DMS is another technique that separates ions based on their different mobilities in high and low electric fields and has been successfully used to separate cannabinoid isomers like Δ⁹-THC and cannabidiol within seconds. semanticscholar.org
Chemical Derivatization: In cases where isomers are difficult to separate directly, chemical derivatization can be employed. This involves reacting the isomers with a reagent to create new products with distinct mass-to-charge ratios or chromatographic properties. This has been used to differentiate JWH-018 isomers and other cannabinoid isomers in complex matrices. chemrxiv.orgojp.gov
Mass Spectrometry Fragmentation: The electron ionization (EI) mass spectra of regioisomers of synthetic cannabinoids can show unique fragment ions that allow for their differentiation. nih.gov For example, the location of the acyl group in indole-based synthetic cannabinoids can be determined by characteristic fragmentation patterns, such as the presence of a benzoyl cation peak. nih.gov A detailed study of the fragmentation patterns of JWH-073 and its N-(1-methylpropyl) isomer is needed to identify unique ions for their unambiguous identification.
Long-Term In Vivo Studies in Animal Models
There is a significant lack of information regarding the long-term effects of JWH-073 and its isomers. Existing in vivo research in animal models has focused primarily on the acute effects of the parent compound, JWH-073. These studies have shown that JWH-073 produces a typical "tetrad" of effects similar to Δ⁹-THC, including hypolocomotion, analgesia, and hypothermia. nih.gov Acute administration has also been shown to impair memory function in mice for up to 24 hours and alter brain electrical activity. nih.govfrontiersin.org
However, the chronic effects resulting from long-term exposure remain uninvestigated. Long-term in vivo studies in animal models are essential to understand the potential for:
Development of tolerance and dependence.
Lasting neurological and cognitive deficits.
Cardiovascular, renal, and other organ system toxicity.
Persistent psychiatric and behavioral alterations.
Given that synthetic cannabinoids are often used repeatedly by individuals, this research gap represents a major public health concern. Future studies should be designed to assess the physiological and behavioral consequences of chronic administration of the JWH-073 N-(1-methylpropyl) isomer.
Comprehensive Impurity Profiling Databases for Forensic Intelligence
The clandestine synthesis of synthetic cannabinoids results in products that contain not only the target compound but also various impurities, including starting materials, reagents, and reaction by-products. The analysis of these impurities, known as impurity profiling, can provide valuable forensic intelligence. By creating a "chemical fingerprint" or "impurity signature" for a seized sample, it may be possible to link it to other samples, identify the synthetic route used, and trace it back to a specific clandestine laboratory. nih.govsci-hub.ru
Methodologies for impurity profiling of other synthetic cannabinoids, such as Cumyl-5F-PINACA, have been developed. nih.govresearchgate.net These methods typically involve:
Extraction of the active compound and its by-products from the sample matrix (e.g., e-liquids or plant material).
Separation and enrichment of the impurities from the main component, often using techniques like flash chromatography. nih.gov
Analysis of the impurity signature using high-resolution techniques like ultra-high-performance liquid chromatography coupled to mass spectrometry (UHPLC-MS). nih.govsci-hub.ru
Evaluation of the data using multivariate analysis to compare profiles across different seizures.
Currently, comprehensive impurity profiling databases for JWH-073 and its isomers are lacking. The development of such databases would be a powerful tool for law enforcement and forensic chemists to monitor the illicit drug market, understand trafficking patterns, and identify new synthesis trends.
Q & A
Basic Research Questions
Q. How does the structural modification of the N-(1-methylpropyl) isomer impact its cannabinoid receptor binding affinity compared to the parent JWH 073 compound?
- Methodological Answer : The N-(1-methylpropyl) isomer replaces the butyl chain in JWH 073 with a branched methylpropyl group, altering steric and electronic interactions with CB1/CB2 receptors. Receptor binding assays (e.g., competitive displacement using radiolabeled ligands like [³H]CP-55,940) should be conducted to determine Ki values. Evidence suggests JWH 073 has CB1/CB2 Ki values of 8.9 nM and 38 nM, respectively . Structural analogs with modified alkyl chains (e.g., 2-methylpropyl vs. butyl) may exhibit divergent binding kinetics due to differences in hydrophobic interactions and receptor pocket compatibility .
Q. What analytical techniques are recommended for identifying and quantifying JWH 073 N-(1-methylpropyl) isomer in forensic or biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Sample Preparation : Liquid-liquid extraction (e.g., hexane-ethyl acetate) or solid-phase extraction for matrix cleanup .
- Chromatographic Separation : Use a C18 column with gradient elution (methanol/water + 0.1% formic acid) to resolve isomers .
- Detection : Monitor precursor-to-product ion transitions (e.g., m/z 327.4 → 155.1 for the parent ion) . Deuterated internal standards (e.g., JWH 073-d7) improve quantification accuracy by correcting for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor activation data between JWH 073 isomers with varying alkyl chain substitutions?
- Methodological Answer :
- Comparative Binding Studies : Perform parallel assays under identical conditions (e.g., membrane preparations from transfected HEK-293 cells) to compare CB1/CB2 activation (via cAMP inhibition or β-arrestin recruitment) .
- Molecular Dynamics Simulations : Model interactions between the methylpropyl chain and receptor residues (e.g., CB1 transmembrane helices) to identify steric clashes or favorable hydrophobic contacts .
- Data Normalization : Use reference agonists (e.g., WIN 55,212-2) to standardize efficacy metrics across studies .
Q. What experimental strategies are employed to characterize the metabolic pathways of this compound, and how do they differ from other synthetic cannabinoids?
- Methodological Answer :
- In Vitro Metabolism : Incubate the isomer with human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP2C9, CYP3A4) to identify phase I metabolites (e.g., hydroxylation at the alkyl chain or naphthyl group) .
- Phase II Metabolism : Analyze glucuronidation using UDP-glucuronosyltransferase (UGT) assays, focusing on urine metabolites. For example, JWH 018’s N-(5-hydroxypentyl) metabolite is predominantly glucuronidated .
- Cross-Compound Comparison : Compare metabolic stability with analogs like JWH 081 or UR-144, which undergo distinct oxidative pathways due to naphthyl substitution patterns .
Q. How can researchers validate the specificity of immunoassays for detecting this compound in the presence of structurally similar synthetic cannabinoids?
- Methodological Answer :
- Cross-Reactivity Testing : Spike samples with common interferents (e.g., JWH 018, AM2201) and quantify false-positive rates using LC-MS/MS as a confirmatory method .
- Antibody Design : Employ monoclonal antibodies raised against unique epitopes (e.g., the methylpropyl side chain) to enhance specificity. Surface plasmon resonance (SPR) can validate antibody-antigen binding kinetics .
- Limit of Detection (LOD) Studies : Determine LODs in relevant matrices (e.g., blood, urine) using serial dilutions and statistical models (e.g., 3σ method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
